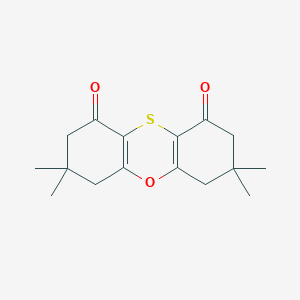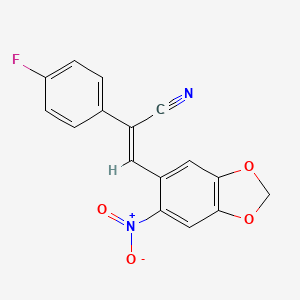
3,3,7,7-tetramethyl-3,4,7,8-tetrahydro-1,9(2H,6H)-phenoxathiindione
Übersicht
Beschreibung
3,3,7,7-tetramethyl-3,4,7,8-tetrahydro-1,9(2H,6H)-phenoxathiindione, also known as PTI, is a synthetic compound that has been widely used in scientific research. This compound has been found to have a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.
Wirkmechanismus
The mechanism of action of 3,3,7,7-tetramethyl-3,4,7,8-tetrahydro-1,9(2H,6H)-phenoxathiindione is not fully understood. However, it has been proposed that 3,3,7,7-tetramethyl-3,4,7,8-tetrahydro-1,9(2H,6H)-phenoxathiindione exerts its biological activities by modulating the activity of various signaling pathways. For example, 3,3,7,7-tetramethyl-3,4,7,8-tetrahydro-1,9(2H,6H)-phenoxathiindione has been found to inhibit the NF-κB pathway, which plays a critical role in the regulation of inflammation and immune responses. 3,3,7,7-tetramethyl-3,4,7,8-tetrahydro-1,9(2H,6H)-phenoxathiindione has also been found to activate the Nrf2 pathway, which is involved in the regulation of antioxidant responses.
Biochemical and Physiological Effects
3,3,7,7-tetramethyl-3,4,7,8-tetrahydro-1,9(2H,6H)-phenoxathiindione has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro and in vivo. 3,3,7,7-tetramethyl-3,4,7,8-tetrahydro-1,9(2H,6H)-phenoxathiindione has also been found to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. Additionally, 3,3,7,7-tetramethyl-3,4,7,8-tetrahydro-1,9(2H,6H)-phenoxathiindione has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
3,3,7,7-tetramethyl-3,4,7,8-tetrahydro-1,9(2H,6H)-phenoxathiindione has several advantages for lab experiments. It is a stable and easily synthesized compound that can be used in various assays. Additionally, 3,3,7,7-tetramethyl-3,4,7,8-tetrahydro-1,9(2H,6H)-phenoxathiindione has been shown to have low toxicity and is well-tolerated in animal models. However, there are some limitations to the use of 3,3,7,7-tetramethyl-3,4,7,8-tetrahydro-1,9(2H,6H)-phenoxathiindione in lab experiments. For example, the mechanism of action of 3,3,7,7-tetramethyl-3,4,7,8-tetrahydro-1,9(2H,6H)-phenoxathiindione is not fully understood, which makes it difficult to interpret the results of experiments. Additionally, the effects of 3,3,7,7-tetramethyl-3,4,7,8-tetrahydro-1,9(2H,6H)-phenoxathiindione may vary depending on the cell type and experimental conditions.
Zukünftige Richtungen
There are several future directions for the research of 3,3,7,7-tetramethyl-3,4,7,8-tetrahydro-1,9(2H,6H)-phenoxathiindione. One direction is to further investigate the mechanism of action of 3,3,7,7-tetramethyl-3,4,7,8-tetrahydro-1,9(2H,6H)-phenoxathiindione, particularly its effects on signaling pathways involved in inflammation, oxidative stress, and cancer. Another direction is to explore the potential therapeutic applications of 3,3,7,7-tetramethyl-3,4,7,8-tetrahydro-1,9(2H,6H)-phenoxathiindione in various diseases, such as inflammatory disorders, neurodegenerative diseases, and cancer. Additionally, the development of 3,3,7,7-tetramethyl-3,4,7,8-tetrahydro-1,9(2H,6H)-phenoxathiindione derivatives with improved bioavailability and specificity could lead to the discovery of new drugs with therapeutic potential.
Wissenschaftliche Forschungsanwendungen
3,3,7,7-tetramethyl-3,4,7,8-tetrahydro-1,9(2H,6H)-phenoxathiindione has been widely used in scientific research due to its various biological activities. It has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 3,3,7,7-tetramethyl-3,4,7,8-tetrahydro-1,9(2H,6H)-phenoxathiindione has also been found to have antioxidant effects by scavenging free radicals and inhibiting lipid peroxidation. Additionally, 3,3,7,7-tetramethyl-3,4,7,8-tetrahydro-1,9(2H,6H)-phenoxathiindione has been shown to have anticancer effects by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.
Eigenschaften
IUPAC Name |
3,3,7,7-tetramethyl-2,4,6,8-tetrahydrophenoxathiine-1,9-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O3S/c1-15(2)5-9(17)13-11(7-15)19-12-8-16(3,4)6-10(18)14(12)20-13/h5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLGISVWMERQCGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)SC3=C(O2)CC(CC3=O)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3,7,7-Tetramethyl-2,4,6,8-tetrahydrophenoxathiine-1,9-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N~2~-ethyl-N~1~-[3-(methylthio)phenyl]-N~2~-(2-naphthylsulfonyl)glycinamide](/img/structure/B3508607.png)

![N~1~-(2-bromophenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B3508621.png)
![N~1~-(5-chloro-2-phenoxyphenyl)-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B3508630.png)

![N-{4-[(cyclopentylamino)carbonyl]phenyl}-4-methylbenzamide](/img/structure/B3508642.png)
![2-amino-4-mercapto-9-methyl-3,9-diazaspiro[5.5]undeca-1,4-diene-1,5-dicarbonitrile](/img/structure/B3508645.png)
![N-{5-[2-chloro-5-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}-2-methylbenzamide](/img/structure/B3508651.png)
![2-[(4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B3508664.png)
![3-bromo-5-methoxy-4-[2-(4-morpholinyl)-2-oxoethoxy]benzaldehyde](/img/structure/B3508665.png)
![2-[(3-amino-1H-1,2,4-triazol-5-yl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3508678.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]nicotinamide](/img/structure/B3508684.png)
![N-(2,5-dimethoxyphenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3508690.png)
![5-propyl-2-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B3508693.png)